molecular formula C22H22FNO5 B063106 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one CAS No. 188824-93-3

9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one

货号: B063106
CAS 编号: 188824-93-3
分子量: 399.4 g/mol
InChI 键: PQOBOLQAGIWBNQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, also known as FK506 or Tacrolimus, is a potent immunosuppressive drug that is widely used in organ transplantation and autoimmune diseases. It was first isolated from the soil bacterium Streptomyces tsukubaensis in 1987 and has since become an important drug in the field of immunology.

作用机制

9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one exerts its immunosuppressive effects by inhibiting T-cell activation and proliferation. It binds to the cytosolic protein FKBP12, which then binds to and inhibits the phosphatase calcineurin. This leads to the inhibition of NFAT, a transcription factor that is critical for T-cell activation and proliferation.
Biochemical and physiological effects:
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are important in T-cell activation and proliferation. It also inhibits the expression of adhesion molecules on T-cells, which are important in their migration to sites of inflammation. Additionally, it has been shown to inhibit the production of antibodies by B-cells.

实验室实验的优点和局限性

9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is a powerful immunosuppressive drug that has many advantages for use in lab experiments. It has a high affinity for its target protein FKBP12, which allows for precise control of its effects. Additionally, it has a long half-life, which allows for sustained suppression of T-cell activation and proliferation. However, it also has some limitations, such as its potential for toxicity and its narrow therapeutic window.

未来方向

There are many potential future directions for research on 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one. One area of interest is the development of new derivatives of this compound with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of new targets for this compound, which could lead to the development of new immunosuppressive drugs. Additionally, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders.
In conclusion, this compound is a potent immunosuppressive drug that has many applications in the field of immunology. Its mechanism of action involves the inhibition of T-cell activation and proliferation through the inhibition of calcineurin. It has many advantages for use in lab experiments, but also has some limitations. There are many potential future directions for research on this compound, including the development of new derivatives and the identification of new targets.

合成方法

The synthesis of 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is a complex process that involves several steps. The initial step involves the fermentation of Streptomyces tsukubaensis in a suitable medium. The culture broth is then extracted with a suitable solvent to obtain the crude extract. The extract is further purified by various chromatographic techniques to obtain pure this compound.

科学研究应用

9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been extensively studied for its immunosuppressive properties. It works by binding to a cytosolic protein called FK-binding protein 12 (FKBP12), which then inhibits the activity of a serine-threonine phosphatase called calcineurin. This leads to the inhibition of the nuclear factor of activated T cells (NFAT) and subsequent suppression of T-cell activation and proliferation.

属性

188824-93-3

分子式

C22H22FNO5

分子量

399.4 g/mol

IUPAC 名称

9-(2-fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one

InChI

InChI=1S/C22H22FNO5/c1-11(2)27-20-18(25)16-14(13-7-5-6-8-15(13)23)9-10-24-17(16)19(29-22(24)26)21(20)28-12(3)4/h5-12,14,25H,1-4H3

InChI 键

PQOBOLQAGIWBNQ-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4F)O

规范 SMILES

CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4F)O

同义词

2H,6H-Oxazolo[5,4,3-ij]quinolin-2-one, 6-(2-fluorophenyl)-7-hydroxy-8,9-bis(1-methylethoxy)-

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。